Commercial Availability and Purity Benchmarking Against a Core Scaffold Analog
When compared to the core scaffold analog tert-butyl indoline-1-carboxylate, Benzyl 3-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)indoline-1-carboxylate is offered at a consistently higher minimum purity by multiple suppliers. This difference is critical for procurement decisions where the target compound must be used directly in sensitive catalytic or multi-step reactions without additional purification .
| Evidence Dimension | Purity (as reported by commercial vendors) |
|---|---|
| Target Compound Data | 97% (CymitQuimica) and 98% (MolCore) for Benzyl 3-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)indoline-1-carboxylate . |
| Comparator Or Baseline | Minimum 95% purity for the simpler analog tert-butyl indoline-1-carboxylate (CymitQuimica) . |
| Quantified Difference | The target compound is available at a 2-3% higher absolute purity compared to the specified minimum purity of the comparator. |
| Conditions | Vendor Certificate of Analysis (CoA) specifications; actual batch purity may vary. |
Why This Matters
The higher guaranteed purity specification reduces the risk of introducing unknown impurities into advanced synthetic sequences, potentially saving the costs associated with additional in-house purification steps.
